molecular formula C6H5N3S B13934415 Thiazolo[5,4-b]pyridin-5-amine

Thiazolo[5,4-b]pyridin-5-amine

Cat. No.: B13934415
M. Wt: 151.19 g/mol
InChI Key: FYLFPXIWHIKBMY-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridin-5-amine (CAS 1352888-59-5) is a high-value nitrogen-sulfur heterocyclic compound serving as a key chemical building block in medicinal chemistry and drug discovery. This scaffold is of significant research interest, particularly in oncology. The thiazolo[5,4-b]pyridine core has been identified in novel compounds investigated as potent migrastatic agents that target Lysyl-tRNA synthetase (KRS) for the potential treatment of cancer metastasis . Furthermore, this structural motif is being explored in the design of new chemical entities that act as potent and selective EGFR-TK inhibitors, targeting resistance mutations in non-small cell lung cancer . Our product is supplied with a purity of >95% and is characterized by the molecular formula C6H5N3S and a molecular weight of 151.19 g/mol . Strictly for research purposes and not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-5-amine

InChI

InChI=1S/C6H5N3S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H,(H2,7,9)

InChI Key

FYLFPXIWHIKBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CS2)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Thiazolo 5,4 B Pyridin 5 Amine and Its Derivatives

Established Synthetic Routes to the Thiazolo[5,4-b]pyridine (B1319707) Core

Established synthetic methodologies primarily focus on the construction of the fused bicyclic system from readily available pyridine (B92270) or thiazole (B1198619) precursors. These routes are often characterized by their efficiency in forming the core scaffold in a limited number of steps.

Annulation, the process of building a new ring onto an existing one, is a cornerstone of heterocyclic synthesis. For the thiazolo[5,4-b]pyridine system, this can be approached by either constructing the thiazole ring onto a pre-existing pyridine or, less commonly, forming the pyridine ring onto a thiazole.

The most prevalent strategy involves the annulation of a thiazole ring onto a 2,3-disubstituted pyridine precursor. For instance, the reaction of a 3-amino-2-chloropyridine (B31603) derivative with a sulfur source like potassium thiocyanate (B1210189) or carbon disulfide can lead to the formation of the thiazole ring. The reaction proceeds via an intermediate pyridylthiourea or dithiocarbamate, which subsequently undergoes intramolecular cyclization to yield the fused system. The substituents on the final product are dictated by the starting pyridine and the specific cyclization agent used. For example, using a 3,5-diamino-2-chloropyridine as a starting material is a direct approach to installing the requisite C5-amine.

A highly effective and convergent method involves the reaction of 2-chloro-3-nitropyridines with thioamides or thiourea (B124793). This process, often conducted in a single pot, leverages a cascade of reactions to construct the target scaffold. The mechanism initiates with a nucleophilic aromatic substitution (SNAr), where the sulfur atom of the thioamide displaces the chlorine atom at the C2 position of the pyridine ring. The resulting intermediate, an S-(3-nitropyridin-2-yl)isothiourea or related species, is not isolated. Instead, it undergoes in-situ reductive cyclization. The nitro group is reduced to an amine (e.g., using sodium dithionite (B78146) or catalytic hydrogenation), which then promptly attacks the electrophilic carbon of the isothiourea moiety, closing the five-membered thiazole ring and leading to the formation of a 2-substituted aminothiazolo[5,4-b]pyridine. To obtain the C5-amine directly, a 2-chloro-3-nitro-5-aminopyridine or a protected variant would be the required starting material.

The table below summarizes representative outcomes of this synthetic approach, illustrating how the choice of thioamide dictates the substituent at the C2 position of the final product.

Table 1: Synthesis of 2-Substituted Thiazolo[5,4-b]pyridines from 2-Chloro-3-nitropyridine and Thioamides
Starting ThioamideResulting C2-SubstituentTypical Reducing AgentPlausible Yield Range
Thiourea-NH2 (Amino)Na2S2O475-90%
Thioacetamide-CH3 (Methyl)Fe / Acetic Acid65-80%
Thiobenzamide-Ph (Phenyl)SnCl2·2H2O70-85%
4-Methoxythiobenzamide-C6H4-OCH3 (4-Methoxyphenyl)Na2S2O472-88%

Another classical approach builds the thiazolo[5,4-b]pyridine system from a pre-formed aminothiazole that already contains a portion of the pyridine ring. This route often begins with the condensation of a 3-aminopyridine (B143674) with a suitable reagent to construct the thiazole ring, a reaction known as the Hugershoff synthesis. For example, reacting 3-aminopyridine with potassium thiocyanate in the presence of bromine results in the formation of 2-aminothiazolo[5,4-b]pyridine. The mechanism involves the initial formation of a pyridylthiourea intermediate, which undergoes oxidative cyclization.

To specifically synthesize Thiazolo[5,4-b]pyridin-5-amine, a pyridine-3,5-diamine (B152807) starting material is required. The reaction of pyridine-3,5-diamine with reagents like carbon disulfide under appropriate conditions can facilitate the cyclization to form the target compound, where one of the amino groups participates in the thiazole ring formation while the other remains at the C5 position.

Advanced Synthetic Approaches

More recent synthetic strategies often involve multi-step sequences that allow for greater molecular diversity and precise installation of functional groups through modern cross-coupling and cyclization techniques.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are not typically used to form the core heterocyclic scaffold but are invaluable for its late-stage functionalization. This approach is critical for creating derivatives of this compound. The general strategy involves:

Synthesis of a Halogenated Precursor: A key intermediate, such as 5-bromo-thiazolo[5,4-b]pyridine, is first synthesized using one of the established routes mentioned in section 2.1.

Cross-Coupling: The halogenated scaffold is then subjected to Suzuki coupling with a variety of aryl- or heteroarylboronic acids or esters. This allows for the modular installation of diverse substituents at the C5 position.

Conversion to Amine: To arrive at the target C5-amine, the group introduced via Suzuki coupling must be or be converted to an amine. Alternatively, and more directly, a different cross-coupling reaction like the Buchwald-Hartwig amination can be employed on the 5-bromo-thiazolo[5,4-b]pyridine precursor, reacting it with an amine source (e.g., benzophenone (B1666685) imine, followed by hydrolysis) in the presence of a suitable palladium catalyst and ligand to directly install the C5-amino group.

The table below details examples of Suzuki cross-coupling for the functionalization of a related scaffold, demonstrating the versatility of this method.

Table 2: Representative Suzuki Cross-Coupling on a Halogenated Thiazolo[5,4-b]pyridine Precursor
Halogenated PrecursorBoronic Acid/Ester Coupling PartnerCatalyst System (Catalyst/Ligand)Resulting C5-Substituted Product
5-Bromo-2-methylthiazolo[5,4-b]pyridinePhenylboronic acidPd(PPh3)42-Methyl-5-phenylthiazolo[5,4-b]pyridine
5-Bromo-2-aminothiazolo[5,4-b]pyridine4-Fluorophenylboronic acidPdCl2(dppf)2-Amino-5-(4-fluorophenyl)thiazolo[5,4-b]pyridine
5-Bromo-thiazolo[5,4-b]pyridineThiophene-2-boronic acidPd(OAc)2 / SPhos5-(Thiophen-2-yl)thiazolo[5,4-b]pyridine
5-Bromo-2-methylthiazolo[5,4-b]pyridine4-(Methoxycarbonyl)phenylboronic acidPd(PPh3)4Methyl 4-(2-methylthiazolo[5,4-b]pyridin-5-yl)benzoate

This method offers a controlled route to specifically substituted thiazolo[5,4-b]pyridines. The synthesis begins with a 3-aminopyridine, which is reacted with a chosen isothiocyanate (R-N=C=S) to form a well-defined N-aryl-N'-(pyridin-3-yl)thiourea intermediate. This precursor is then subjected to an intramolecular oxidative cyclization.

Unlike the reductive cyclization seen with nitropyridines, this pathway requires an oxidant, such as bromine in acetic acid or iron(III) chloride (FeCl3). The oxidant facilitates the electrophilic cyclization by activating the sulfur atom or the ortho-position on the pyridine ring, leading to the formation of the C-S bond and closure of the thiazole ring. The substituent at the C2-position of the final product is determined by the 'R' group from the isothiocyanate used, providing excellent control over the final structure. For the synthesis of this compound, a pyridine-3,5-diamine would be reacted with an appropriate reagent to form a thiourea at the 3-amino position, followed by cyclization, while protecting or managing the reactivity of the 5-amino group.

Domino Reactions in Thiazolo[5,4-b]pyridine Synthesis

Domino reactions, also known as tandem or cascade reactions, represent a highly efficient strategy for the synthesis of complex molecules like thiazolopyridines from simple starting materials in a single operation. sci-hub.se This approach minimizes waste by reducing the number of purification steps and improving atom economy. mdpi.com For the synthesis of the related thiazolo[4,5-b]pyridine (B1357651) scaffold, several domino strategies have been developed that illustrate the power of this approach.

One such method involves a one-pot combination of cyanoacetamide, heterocumulenes (like isothiocyanates), and ethyl-4-chloroacetoacetate, which proceeds through a novel SN2/Thorpe-Ziegler/Thorpe-Guareschi domino sequence to yield substituted 7-hydroxy semanticscholar.orgnih.govthiazolo[4,5-b]pyridin-5(4H)-ones. sci-hub.seresearchgate.net These products can be further utilized in a subsequent Knoevenagel/Michael/hetero-Thorpe-Ziegler domino reaction with aldehydes and malononitrile (B47326) to create even more complex annulated pyran systems. sci-hub.se

Another powerful strategy is the three-component condensation of a 2-aminothiazole (B372263) derivative, an appropriate aldehyde, and Meldrum's acid. dmed.org.ua Similarly, the interaction between heterocyclic enamines and chromone (B188151) derivatives can lead to annulated heterocyclic systems. dmed.org.ua A one-pot process for synthesizing thiazolo-fused six- and seven-membered heterocycles, including thiazolo[4,5-b]pyridin-5(4H)-ones, has been developed via the intramolecular heteroannulation of 2-(het)aryl-4-amino-5-functionalized thiazoles generated in situ. acs.org This method begins with (het)aryldithioesters and cyanamide, followed by S-alkylation and intramolecular condensation. acs.org These examples showcase the utility of domino reactions in constructing the core thiazolopyridine structure with a high degree of molecular complexity and efficiency. sci-hub.sedmed.org.ua

Reaction Conditions and Catalysis

The conditions under which synthesis is performed, including the method of activation and the choice of solvent and catalyst, are critical in determining the efficiency, yield, and environmental impact of the reaction.

Thermal Activation and Microwave Irradiation

Both traditional thermal heating and microwave irradiation have been successfully employed in the synthesis of thiazolo[5,4-b]pyridines. semanticscholar.orgnih.gov Microwave-assisted synthesis, in particular, often offers significant advantages over conventional heating, including dramatically reduced reaction times and improved yields. preprints.org

In a comparative study for the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine derivatives, microwave irradiation consistently outperformed thermal activation. semanticscholar.org For instance, the reaction between 3-amino-2-chloro-5-methylpyridine and phenyl isothiocyanate in sabinene (B1680474) solvent required 16 hours of thermal heating at 160°C to achieve a 66% yield. semanticscholar.orgpreprints.org In contrast, under microwave irradiation at 130°C, the reaction time was reduced to just 2 hours, furnishing the product in a 64% yield. semanticscholar.orgmdpi.com This acceleration is a common feature of microwave-assisted organic synthesis, attributed to efficient and uniform heating of the reaction mixture. preprints.org

Comparison of Thermal vs. Microwave Activation for Thiazolo[5,4-b]pyridine Synthesis semanticscholar.orgpreprints.orgmdpi.com
ReactantsActivation MethodTemperatureTimeYield
3-amino-2-chloro-5-methylpyridine + Phenyl isothiocyanateThermal160 °C16 h66%
3-amino-2-chloro-5-methylpyridine + Phenyl isothiocyanateMicrowave130 °C2 h64%
3-amino-2-chloropyridine + Phenyl isothiocyanateThermal100 °C24 h72% (in Sabinene)
3-amino-2-chloropyridine + Phenyl isothiocyanateMicrowave160 °C1 h81% (in Sabinene)

Utilization of Green Solvents in Synthesis (e.g., Sabinene)

The push towards sustainable chemistry has driven research into the use of green solvents derived from biomass. semanticscholar.org Sabinene, a natural bicyclic monoterpene, has been identified as a novel, effective, and non-toxic green solvent for the synthesis of thiazolo[5,4-b]pyridines. nih.govmdpi.com Derived from biomass, it is a recyclable alternative to conventional petroleum-based solvents. semanticscholar.org

The efficacy of sabinene has been demonstrated in the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine, where it was compared with various conventional and other green solvents. semanticscholar.org Under thermal conditions, the reaction in sabinene produced a 72% yield, which was superior to solvents like toluene (B28343) (65%), xylene (68%), and even other green solvents like eucalyptol (B1671775) (64%) and cyclopentyl methyl ether (CPME) (55%). semanticscholar.orgmdpi.com The use of sabinene, which can be sourced from waste products of the fruit juice industry, contributes to the recycling of industrial waste and reduces the environmental impact of chemical synthesis. mdpi.com

Yield of N-phenylthiazolo[5,4-b]pyridin-2-amine in Various Solvents (Thermal, 100°C, 24h) semanticscholar.orgmdpi.com
SolventSolvent TypeYield
SabineneGreen72%
XyleneConventional68%
TolueneConventional65%
EucalyptolGreen64%
Cyclopentyl methyl ether (CPME)Green55%
WaterGreenTrace

Catalytic Systems in Ring Formation and Functionalization

Catalysis is fundamental to the efficient synthesis and subsequent modification of the thiazolo[5,4-b]pyridine skeleton. Palladium-based catalysts are particularly prominent, especially in cross-coupling reactions used for functionalization. The Suzuki cross-coupling reaction is a frequently used method to introduce aryl or heteroaryl substituents onto the pyridine ring. nih.govnih.gov For example, the synthesis of 5-substituted derivatives has been achieved by coupling a brominated thiazolo[5,4-b]pyridine intermediate with various boronic acid pinacol (B44631) esters using a Pd(dppf)Cl₂ catalyst. nih.gov This catalytic system is crucial for forming the carbon-carbon bond that attaches the new functional group to the core structure. nih.govnih.gov

In addition to metal catalysts, base catalysts are also employed. Magnesium oxide has been utilized as a green, low-cost, and efficient heterogeneous base catalyst in a multi-component reaction to form related thiazolopyridine systems. dmed.org.ua For the synthesis of certain derivatives, copper bromide (CuBr₂) has been used to mediate bromination at room temperature, preparing the scaffold for subsequent Suzuki coupling reactions. mdpi.com These catalytic systems are indispensable tools for both the initial ring-forming cyclizations and the strategic derivatization of the final molecule.

Derivatization Strategies of the Thiazolo[5,4-b]pyridine Skeleton

The thiazolo[5,4-b]pyridine scaffold serves as a versatile template for chemical modification, allowing for the synthesis of a diverse library of derivatives. semanticscholar.orgnih.gov These strategies are often driven by the search for compounds with specific electronic or biological properties. researchgate.net Multi-step synthetic pathways are commonly designed to allow for the systematic introduction of various functional groups at different positions on the bicyclic core. nih.govmdpi.com

A common synthetic route involves the initial construction of the core thiazolo[5,4-b]pyridine ring system, followed by functionalization. nih.gov For example, a key intermediate, 5-bromo-thiazolo[5,4-b]pyridin-2-amine, can be synthesized from commercially available 3-amino-5-bromo-2-chloropyridine (B1291305). nih.gov This bromo-substituted intermediate is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.govnih.gov

Functionalization at Various Ring Positions

The thiazolo[5,4-b]pyridine skeleton offers multiple positions for chemical modification, and research has demonstrated the feasibility of functionalizing both the pyridine and thiazole rings. nih.govmdpi.com

Position 5: The 5-position on the pyridine ring has been a primary target for derivatization. Using a Suzuki cross-coupling reaction, various aryl and heteroaryl groups can be installed. One synthetic scheme involves protecting the 2-amino group, performing the Suzuki coupling at the 5-position (displacing a bromine atom), and then deprotecting to yield the 2-amino-5-aryl-thiazolo[5,4-b]pyridine derivative. nih.gov

Position 6: Functionalization at the 6-position has also been reported. In one study, a synthetic route starting with 3-amino-5-bromo-2-chloropyridine involved a Suzuki coupling to introduce a 2-methyl-5-nitrophenyl group at the 5-position, followed by reduction of the nitro group to an amine, which was then used to build further complexity. nih.gov This demonstrates a strategy where one position is functionalized to enable reactions at another.

These derivatization strategies, particularly those employing robust and versatile catalytic systems like the Suzuki coupling, enable the systematic exploration of the chemical space around the thiazolo[5,4-b]pyridine core, facilitating the development of novel compounds. semanticscholar.orgnih.gov

Introduction of Sulfonamide Functionality

The incorporation of a sulfonamide group onto the thiazolo[5,4-b]pyridine scaffold is a key step in the synthesis of potent kinase inhibitors. This functional group is often crucial for the biological activity of these compounds. evitachem.comnih.gov

A common strategy involves a multi-step synthesis beginning with a commercially available starting material like 2,4-dichloro-3-nitropyridine. nih.gov The synthesis proceeds through the formation of the thiazolo[5,4-b]pyridine core, followed by the introduction of the sulfonamide moiety. One method involves the reaction of an amino-substituted aryl bromide with a sulfonyl chloride, followed by a Suzuki coupling reaction with a brominated thiazolo[5,4-b]pyridine derivative. nih.gov The sulfonamide group can be introduced by reacting an intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine. evitachem.com

The sulfonamide functionality has been identified as a key structural unit for the inhibitory activity of these compounds against enzymes like phosphoinositide 3-kinase (PI3K). nih.gov For instance, derivatives bearing a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) have demonstrated potent inhibitory activity. nih.gov

Table 1: Examples of Sulfonamide Derivatives and their Synthesis

CompoundStarting MaterialKey Reaction StepsReference
N-(2-methyl-4-{ evitachem.comnih.govthiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamidePyridine derivativeThiazole formation, Introduction of trifluoromethyl group, Sulfonamide formation evitachem.com
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues2,4-dichloro-3-nitropyridineSubstitution with morpholine, thiocyanation, reduction of nitro group and intramolecular cyclization, bromination, Suzuki coupling nih.gov

Substitution Reactions for Diverse Analogues

Substitution reactions are widely employed to create a diverse range of thiazolo[5,4-b]pyridine analogs, allowing for the exploration of structure-activity relationships (SAR). Both electrophilic and nucleophilic substitution reactions can be performed on the thiazole and pyridine rings.

A key intermediate, 7-morpholinothiazolo[5,4-b]pyridin-2-amine, can be synthesized and subsequently modified. nih.gov For example, a copper bromide-mediated bromination of this intermediate yields a bromo-thiazolo[5,4-b]pyridine derivative. nih.gov This derivative can then undergo Suzuki coupling reactions with various aryl borates to introduce different substituents at this position, leading to a variety of analogs. nih.gov

The choice of substituent can significantly impact the biological activity. For instance, replacing a pyridyl group with a phenyl group has been shown to cause a more than 10-fold decrease in PI3Kα inhibitory activity, highlighting the importance of the nitrogen's position.

Table 2: Substitution Reactions for Analog Synthesis

Reaction TypeReagents and ConditionsResulting AnalogsReference
BrominationCopper bromide, room temperatureBromo-thiazolo[5,4-b]pyridine derivative nih.gov
Suzuki CouplingAryl borates, 100 °CHeterocycle substituted thiazolo[5,4-b]pyridine analogues nih.gov
Nucleophilic SubstitutionAminesVaried amino-substituted derivatives evitachem.com
Electrophilic Aromatic SubstitutionAppropriate electrophilesFurther functionalized aromatic rings evitachem.com

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers an efficient method for the preparation of libraries of thiazolo[4,5-b]pyridine derivatives, a structurally related class of compounds. This technique allows for the rapid generation of numerous analogs for high-throughput screening. researchgate.netacs.org While the specific solid-phase synthesis of this compound is not detailed in the provided results, the methodology for the isomeric thiazolo[4,5-b]pyridines can be considered as a potential strategy.

The general approach involves attaching a starting material to a solid support, such as a Merrifield resin. acs.org A series of reactions are then carried out on the resin-bound substrate. For the synthesis of thiazolo[4,5-b]pyridines, a Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones can be used to form a thiazole resin. researchgate.netacs.org This is followed by a Friedländer annulation under microwave irradiation to construct the pyridine ring. researchgate.netacs.org

Subsequent oxidation of a sulfide (B99878) to a sulfone allows for a nucleophilic desulfonative substitution with various amines, introducing diversity into the final products. researchgate.netacs.org This traceless solid-phase synthesis allows for the introduction of four points of diversity, enabling the creation of a large library of compounds. acs.org

Table 3: Key Steps in Solid-Phase Synthesis of Thiazolopyridine Derivatives

StepDescriptionReagents/ConditionsReference
1Thiazole resin formationThorpe-Ziegler cyclization of solid-supported cyanocarbonimidodithioate with α-halo ketones researchgate.netacs.org
2Thiazolopyridine resin formationFriedländer protocol, microwave irradiation researchgate.netacs.org
3OxidationmCPBA in CH2Cl2 acs.org
4Nucleophilic desulfonative substitutionVarious amines researchgate.netacs.org

Molecular Design and Structural Modification for Functional Exploration

Structure-Activity Relationship (SAR) Studies of Thiazolo[5,4-b]pyridine (B1319707) Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For thiazolo[5,4-b]pyridine derivatives, these studies have been instrumental in identifying key structural features that govern their inhibitory potency against various molecular targets.

The biological activity of thiazolo[5,4-b]pyridine analogues is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and thiazole (B1198619) rings.

As PI3K inhibitors, these compounds show that substitutions at multiple positions are critical for potency. A compound featuring a morpholinyl group, a methoxypyridine unit, and a 2,4-difluorophenyl sulfonamide demonstrated potent PI3Kα inhibitory activity with an IC₅₀ value of 3.6 nM. nih.gov The replacement of the 2,4-difluorophenyl group with a methyl group resulted in a more than 10-fold decrease in potency (IC₅₀ = 53 nM), underscoring the importance of the aryl sulfonamide moiety for activity. nih.gov However, removing the methoxy (B1213986) group from the pyridine ring did not lead to a significant change in potency (IC₅₀ = 4.0 nM). nih.gov

In the context of c-KIT inhibition, SAR studies identified a 3-(trifluoromethyl)phenyl group on the thiazolo[5,4-b]pyridine scaffold as a key substituent, yielding a compound with moderate enzymatic inhibitory activity (IC₅₀ = 9.87 μM). nih.gov Molecular docking suggested that the 3-trifluoromethyl group fits well into a hydrophobic binding pocket. nih.gov Further modifications to this phenyl group revealed that adding substituents at the para-position, such as 4-dimethylamino or 4-morpholino, enhanced activity by 2.3 to 5.6-fold compared to the parent compound. nih.gov In contrast, placing substituents at the meta-position led to lower activity. nih.gov Replacing the critical amide linkage with a urea (B33335) group or inserting a methylene (B1212753) spacer was found to abolish activity completely.

The following table summarizes the SAR findings for c-KIT inhibition.

Table 1: SAR of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors

Compound R1 Group Additional Substituent on Phenyl Ring c-KIT Inhibition IC₅₀ (μM)
6h 3-(Trifluoromethyl)phenyl None 9.87 nih.gov
6k 3-(Trifluoromethyl)phenyl 4-Dimethylamino 4.31 nih.gov
6l 3-(Trifluoromethyl)phenyl 4-Morpholino 1.76 nih.gov
6m 3-(Trifluoromethyl)phenyl 4-Methylpiperazino 2.17 nih.gov
6o 3-(Trifluoromethyl)phenyl 4-Methylpiperazino (meta-position) 5.03 nih.gov
6j Linker modification Urea instead of amide Inactive
6i Linker modification Methylene spacer inserted Inactive nih.gov

Data sourced from multiple studies. nih.gov

Specific functional groups are often indispensable for the biological activity of thiazolo[5,4-b]pyridine derivatives.

The sulfonamide functionality is a crucial structural unit for potent PI3Kα inhibitory activity. nih.gov The acidity of the sulfonamide group (pKa ≈ 10.2) facilitates critical hydrogen bonding for target engagement. vulcanchem.com Studies have shown that compounds with a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) group exhibit potent inhibitory activity in the nanomolar range. nih.gov This group often mimics para-amino benzoic acid (PABA), enabling it to inhibit enzymes like dihydropteroate (B1496061) synthase, which is essential for folate synthesis in bacteria. evitachem.com In EGFR-TK inhibitors, a 2,5-difluorobenzenesulfonamide (B47507) moiety was part of a lead compound with significant potency against cancer cell lines. nih.gov

The pyridyl moiety attached to the thiazolo[5,4-b]pyridine core is another key structural unit for PI3Kα inhibitory potency. nih.gov Its replacement with a phenyl group leads to a significant drop in activity (IC₅₀ changing from 3.6 nM to 501 nM). nih.gov This highlights the importance of the nitrogen atom in the pyridyl ring for establishing key interactions, likely hydrogen bonds, within the kinase binding site. nih.gov The combination of a thiazolo[5,4-b]pyridine core with a pyridinylen spacer was also shown to enhance solubility and activity in dual sEH/FLAP inhibitors. nih.gov

The table below presents data on the inhibitory activity of thiazolo[5,4-b]pyridine analogues against PI3Kα, highlighting the importance of the sulfonamide and pyridyl groups.

Table 2: Inhibitory Activity (PI3Kα) of Substituted Thiazolo[5,4-b]pyridine Analogues

Compound Key Substituents PI3Kα IC₅₀ (nM)
19a 2,4-difluorophenyl sulfonamide, methoxypyridine 3.6 nih.gov
19b 2-chloro-4-fluorophenyl sulfonamide, methoxypyridine 4.5 nih.gov
19c 5-chlorothiophene-2-sulfonamide, methoxypyridine 4.9 nih.gov
Analog Phenyl instead of pyridyl 501 nih.gov
19d Methyl instead of 2,4-difluorophenyl 53 nih.gov

Data sourced from multiple studies. nih.gov

Molecular Hybridization Approaches

Molecular hybridization involves combining two or more pharmacophores (structural units responsible for biological activity) to create a new hybrid compound with potentially improved affinity, efficacy, or a modified activity profile. researchgate.netactascientific.comscilit.com

One study employed this strategy by designing a novel derivative, 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione, for evaluation as an anticancer agent. actascientific.com This approach combines the thiazolo[5,4-b]pyridine scaffold with a benzothiazole (B30560) moiety, another ring system known for a wide range of biological activities, including antitumor effects. actascientific.com Similarly, researchers have designed and synthesized 1,2,3-triazole-phenothiazine and dithiocarbamate-phenothiazine hybrids to evaluate their antiproliferative activity. scilit.com This concept of merging different heterocyclic systems is a prominent strategy in the design of new drugs. actascientific.com

Bioisosteric Replacements and Scaffold Variations

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. This can range from simple functional group swaps to more complex "scaffold hopping."

An example of bioisosteric replacement is the development of dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). nih.gov In this work, isomeric thiazolopyridines, including thiazolo[5,4-b]pyridine, were used as a bioisosteric replacement for a benzothiazole core to improve the solubility of the parent compound, diflapolin. nih.gov

Scaffold hopping is a more drastic approach where the central core or scaffold of a known active molecule is replaced with a structurally different one, aiming to discover novel compounds that retain biological activity but may possess improved properties or a different intellectual property position. kuleuven.be This strategy was used to identify new inhibitors of cyclin G-associated kinase (GAK), starting from isothiazolo[4,3-b]pyridine-based inhibitors. nih.gov Researchers synthesized 13 novel bicyclic heteroaromatic scaffolds, and four of these showed GAK affinity, providing new starting points for inhibitor development. kuleuven.benih.gov In another example, a scaffold hopping approach led from a 1,8-naphthyridine (B1210474) core to the discovery of a new class of thiazolopyridine compounds that act as potent herbicides by inhibiting acyl-acyl carrier protein (ACP) thioesterase. acs.org Similarly, replacing a pyridine moiety in 1,8-naphthyridine with a thiazole unit led to the identification of thiazolo[4,5-b]pyridine (B1357651) as a potent inhibitor of the same enzyme. beilstein-journals.org

Mechanistic Investigations of Molecular Interactions

In Vitro Enzymatic Assay Methodologies

In vitro enzymatic assays are fundamental in determining the inhibitory activity of Thiazolo[5,4-b]pyridin-5-amine derivatives against specific enzymes. nih.govnih.govresearchgate.net These assays quantify the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the IC50 value.

For instance, the inhibitory effects of these compounds on phosphoinositide 3-kinase (PI3K) have been extensively studied using enzymatic assays. nih.govresearchgate.net One study reported a derivative, compound 19a, exhibiting a potent IC50 of 3.6 nM against PI3Kα. nih.gov The general procedure for such assays involves the use of commercially available kits, such as the ADP-Glo assay kit for kinase activity. nih.gov In a typical setup, the compound is tested in a series of dilutions to determine the dose-dependent inhibitory effect. nih.gov Radiometric biochemical kinase assays have also been employed to measure the enzymatic inhibitory activities of Thiazolo[5,4-b]pyridine (B1319707) derivatives against kinases like c-KIT. nih.gov

Table 1: In Vitro Enzymatic Assay Methodologies for this compound Derivatives

Assay Type Target Enzyme Key Findings
ADP-Glo Kinase Assay c-KIT V560G/D816V A derivative, 6r, showed an IC50 of 4.77 µM, which is significantly more potent than imatinib (B729). nih.gov
Radiometric Kinase Assay c-KIT A 3-(trifluoromethyl)phenyl substituted derivative (6h) demonstrated moderate enzymatic inhibition with an IC50 of 9.87 µM. nih.gov

Molecular Docking and Computational Studies of Binding Modes

Molecular docking and computational studies provide critical insights into how this compound derivatives bind to their target proteins at the atomic level. nih.govnih.govresearchgate.netvulcanchem.com These studies complement experimental data from enzymatic assays and guide the rational design of more effective inhibitors.

Computational models predict various non-covalent interactions that stabilize the ligand-target complex. nih.gov For this compound derivatives, hydrogen bonds and hydrophobic interactions are key determinants of their binding affinity.

For example, in the case of PI3Kα inhibition, molecular docking revealed that the thiazolo[5,4-b]pyridine scaffold can form a crucial hydrogen bond with the hinge region residue Val851. nih.gov Additionally, a sulfonamide group on a derivative was observed to form a hydrogen bond with Lys802. nih.govvulcanchem.com The 3-trifluoromethyl group on another derivative was found to fit well into a hydrophobic binding pocket of c-KIT. nih.gov The piperidine (B6355638) moiety present in some derivatives can enhance interactions through its ability to form both hydrogen bonds and hydrophobic interactions.

The ATP binding pocket is a common target for kinase inhibitors. nih.govnih.govresearchgate.net Molecular docking studies have consistently shown that this compound derivatives fit well into the ATP binding pocket of various kinases, including PI3Kα and c-KIT. nih.govnih.gov The planar thiazolo[5,4-b]pyridine core is particularly suited for interactions within this pocket, often engaging in π-π stacking with aromatic residues like Tyr836 in PI3Kα. vulcanchem.com The 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold often acts as a hinge-binding motif for PI3K inhibitors. nih.gov

Identification of Molecular Targets and Pathways

Research has identified several key molecular targets and signaling pathways that are modulated by this compound derivatives, highlighting their potential in treating various diseases, particularly cancer. nih.govnih.govnih.gov

The Thiazolo[5,4-b]pyridine scaffold has proven to be a versatile template for designing inhibitors of a wide range of kinases. nih.govnih.govvulcanchem.com

PI3K: Derivatives of this compound have demonstrated potent, nanomolar-level inhibition of PI3K isoforms (α, γ, and δ). nih.govmdpi.com This inhibition is significant as the PI3K/AKT/mTOR pathway is frequently dysregulated in cancer.

c-KIT: Novel derivatives have been synthesized as c-KIT inhibitors, with some showing efficacy against imatinib-resistant mutants. nih.gov For instance, derivative 6r was found to be more potent than imatinib against the c-KIT V560G/D816V double mutant. nih.gov

EGFR-TK: Recent studies have focused on designing Thiazolo[5,4-b]pyridine derivatives as inhibitors of epidermal growth factor receptor-tyrosine kinase (EGFR-TK), including mutations that confer resistance to existing therapies in non-small cell lung cancer. nih.gov

Lysyl-tRNA Synthetase (KRS): Beyond its canonical role in protein synthesis, KRS is implicated in cancer metastasis. A Thiazolo[5,4-b]pyridin-2-amine derivative, SL-1910, was identified as a potent inhibitor of cell migration by targeting KRS. nih.gov

IKK: While less explored, the potential for inhibiting IκB kinase (IKK) suggests a role in modulating inflammatory pathways.

Table 2: Kinase Inhibition by this compound Derivatives

Target Kinase Derivative Example Key Finding
PI3Kα Compound 19a IC50 of 3.6 nM. nih.govmdpi.com
c-KIT V560G/D816V Compound 6r 8-fold higher enzymatic inhibitory activity than imatinib. nih.gov
EGFR-TK Compound 10k Potent activity against HCC827, NCI-H1975, and A-549 cancer cell lines. nih.gov

In addition to kinase inhibition, this compound derivatives have been developed as modulators of G-protein coupled receptors, specifically the sphingosine-1-phosphate (S1P) receptors. nih.gov S1P receptors, particularly S1P1, play a crucial role in regulating lymphocyte trafficking, making them attractive targets for autoimmune diseases. nih.govnih.gov

Derivatives have been optimized to act as potent dual agonists of S1P1 and S1P5 receptors while showing limited activity at the S1P3 receptor, which is associated with adverse cardiovascular effects. nih.gov One such compound, AMG 369, demonstrated the ability to reduce blood lymphocyte counts in animal models, highlighting its potential as an immunomodulatory agent. nih.gov The interaction with S1P receptors is believed to involve the lipophilic nature of the molecule, with additions of small lipophilic groups enhancing potency. nih.gov

Impact on Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, survival, and proliferation. researchgate.netmdpi.com Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. mdpi.com Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of this pathway. mdpi.comresearchgate.net

Research has led to the design and synthesis of novel thiazolo[5,4-b]pyridine analogues that act as potent PI3K inhibitors. nih.govmdpi.com For instance, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were developed, demonstrating strong inhibitory activity against PI3K. nih.gov The PI3K signaling pathway's role in cell growth, survival, and differentiation establishes it as a key target for tumor-focused therapies. mdpi.com The constitutive activation of c-KIT, a receptor tyrosine kinase, can also engage the PI3K/mTOR signaling pathway, which is crucial for tumor cell proliferation and apoptosis in conditions like gastrointestinal stromal tumors (GIST). nih.gov Inhibition of c-KIT by specific thiazolo[5,4-b]pyridine derivatives leads to the blockade of these downstream signaling events. nih.govdntb.gov.ua

One notable derivative, compound 19a , which incorporates a 2-methoxyl pyridine (B92270) and a morpholinyl group, showed potent inhibition of multiple PI3K isoforms. nih.govresearchgate.net This compound's design was based on splicing pharmacophores from known PI3K inhibitors. mdpi.com Docking studies revealed that the thiazolo[5,4-b]pyridine core fits into the ATP binding pocket of PI3Kα, forming crucial hydrogen bond interactions with hinge region residues like Val851. mdpi.com This structural interaction underpins the compound's ability to disrupt the signaling cascade. Similarly, other derivatives have been shown to inhibit the phosphorylation of downstream effectors like Akt and S6K, further confirming their impact on the PI3K/AKT/mTOR pathway. researchgate.net

Mechanisms of Action at the Molecular/Cellular Level

The therapeutic potential of thiazolo[5,4-b]pyridine compounds stems from their ability to modulate specific enzymes and disrupt fundamental cellular processes that are often dysregulated in cancer.

A primary mechanism of action for thiazolo[5,4-b]pyridine derivatives is the direct inhibition of protein kinase activity. researchgate.net These compounds have been successfully developed as inhibitors for several kinases, including PI3K and the receptor tyrosine kinase c-KIT. researchgate.netnih.gov

In the context of PI3K, specific analogues have demonstrated nanomolar inhibitory potency. nih.gov Compound 19a was found to be a highly potent inhibitor of PI3Kα, PI3Kγ, and PI3Kδ, with its activity against PI3Kβ being approximately 10-fold lower. nih.gov Structure-activity relationship (SAR) studies highlighted that a pyridyl group attached to the core scaffold was essential for high potency, as its replacement with a phenyl group led to a significant drop in activity. nih.govresearchgate.net

In the fight against imatinib-resistant GIST, novel thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors. nih.gov The derivative 6r , for example, showed significantly higher enzymatic inhibitory activity against a c-KIT double mutant (V560G/D816V) compared to imatinib. nih.gov SAR studies for this class of compounds revealed that specific substitutions, such as a 3-(trifluoromethyl)phenyl group, were key for achieving moderate to high enzymatic inhibition. nih.gov

CompoundTarget EnzymeIC₅₀ (nM)Reference
19aPI3Kα3.6 nih.gov
19aPI3Kβ34 nih.gov
19aPI3Kγ1.8 researchgate.net
19aPI3Kδ2.5 researchgate.net
6hc-KIT9870 nih.gov
6rc-KIT210 nih.gov
6rc-KIT (V560G/D816V)4770 nih.gov
Imatinibc-KIT270 researchgate.net
Sunitinibc-KIT140 researchgate.net

By inhibiting key enzymes and signaling pathways, thiazolo[5,4-b]pyridine derivatives effectively disrupt various cellular processes vital for tumor development. nih.gov Numerous studies have documented the anti-proliferative activity of these compounds against a range of cancer cell lines. nih.govresearchgate.net

The derivative 6r was found to potently suppress the proliferation of GIST-T1 and HMC1.2 cancer cells, with GI₅₀ values in the nanomolar to low-micromolar range. nih.gov Its anti-proliferative activity against HMC1.2 cells, which harbor an imatinib-resistant c-KIT mutation, was 23.6-fold higher than that of imatinib. nih.gov Similarly, a novel series of thiazolo[5,4-b]pyridine derivatives demonstrated potent anticancer activity against non-small cell lung cancer cell lines, with the lead compound 10k showing IC₅₀ values as low as 0.010 μM against HCC827 cells. nih.gov

Beyond inhibiting growth, these compounds can induce programmed cell death, or apoptosis. nih.govnih.gov Mechanistic studies showed that compound 6r induces apoptosis in GIST-T1 cells. nih.gov Likewise, compound 10k was found to trigger significant early (31.9%) and late (8.8%) apoptosis in cancer cells. nih.gov The induction of apoptosis is a crucial mechanism for the therapeutic efficacy of anticancer agents. nih.gov

CompoundCell LineActivity TypeValue (µM)Reference
6rGIST-T1GI₅₀0.03 nih.gov
6sGIST-T1GI₅₀0.02 nih.gov
7cGIST-T1GI₅₀0.02 nih.gov
ImatinibGIST-T1GI₅₀0.02 nih.gov
6rHMC1.2GI₅₀1.15 nih.gov
ImatinibHMC1.2GI₅₀> 50 nih.gov
10kHCC827IC₅₀0.010 nih.gov
10kNCI-H1975IC₅₀0.08 nih.gov
10kA-549IC₅₀0.82 nih.gov

Cancer metastasis, the spread of cancer cells to distant organs, is a major cause of mortality. Cell migration and invasion are fundamental processes in the metastatic cascade. Certain thiazolo[5,4-b]pyridine derivatives have been shown to possess potent anti-migratory or "migrastatic" properties. nih.govresearchgate.net

The c-KIT inhibitor 6r was observed to notably suppress both the migration and invasion of GIST-T1 cells. nih.govnih.gov This effect is likely linked to the blockade of c-KIT downstream signaling, which is known to be involved in cell motility. nih.gov

In a different approach, researchers identified Lysyl-tRNA Synthetase (KRS) as a novel target for inhibiting cell migration. researchgate.net A thiazolo[5,4-b]pyridine derivative, SL-1910 , emerged from these studies as a potent and mechanistically unique inhibitor of cell migration by targeting KRS. researchgate.net SL-1910 demonstrated highly potent migration inhibition with an EC₅₀ of 81 nM in mutant KRS-overexpressing MDA-MB-231 breast cancer cells and was shown to prevent tumor metastasis in animal models. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic properties of heterocyclic systems like Thiazolo[5,4-b]pyridin-5-amine. DFT is widely used to optimize molecular geometries, calculate electronic ground-state properties, and predict vibrational frequencies. For related thiazole-containing compounds, DFT methods, such as B3LYP with the 6-311G(d,p) basis set, have been successfully employed to determine optimized structures and electronic configurations. researchgate.net

TD-DFT is particularly valuable for studying excited-state properties and predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the transition energies and oscillator strengths, TD-DFT allows for the assignment of experimentally observed absorption bands to specific electronic transitions. researchgate.net For instance, in studies of similar thiazolopyridine systems, TD-DFT calculations have been used to understand the nature of UV-Vis absorption bands, identifying them as π→π* or n→π* transitions involving frontier molecular orbitals. researchgate.net The choice of functional, such as CAM-B3LYP, can be crucial for accurately describing charge-transfer excitations, which are common in donor-acceptor systems. researchgate.net These theoretical spectra are often computed both in the gas phase and in solution, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net

Table 1: Representative DFT/TD-DFT Applications on Related Thiazole (B1198619) Systems

Computational Method Application Investigated Properties Reference
DFT (B3LYP/6-311G(d,p)) Ground-state calculations Optimized molecular geometry, electronic structure, molecular orbital energies. researchgate.net
TD-DFT (CAM-B3LYP) Excited-state calculations Electronic absorption spectra (λmax), transition assignments, oscillator strengths. researchgate.net

Quantum Mechanics (QM) and QM/QM' (ONIOM) Methodologies

For large molecular systems or molecules in complex environments (like aggregates or polymer matrices), full quantum mechanics (QM) calculations can be computationally prohibitive. To address this, hybrid QM/QM' methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methodology, are employed. researchgate.net These approaches partition the system into layers, treating the most critical region (e.g., the fluorophore core of a Thiazolo[5,4-b]pyridine (B1319707) derivative) with a high-level QM method, while the surrounding environment is treated with a lower-level, less computationally expensive method. researchgate.net

A notable application of this is the study of photophysical phenomena like aggregation-caused quenching (ACQ) and crystallization-induced emission (CIE) in derivatives of related thiazolo[5,4,b]thieno[3,2-e]pyridines. researchgate.net Researchers have used a QM(TD-DFT)/QM'(ONIOM) approach to model the emission properties of these molecules in different environments, such as in solution versus in a solid-state aggregate. researchgate.net This methodology helps to rationalize how intermolecular interactions and rigidification of the molecular structure in the solid state can dramatically alter the emission quantum yield. researchgate.net

Prediction of Electronic Structure and Reactivity

Theoretical methods are instrumental in predicting the electronic structure and chemical reactivity of this compound. The fused heterocyclic system results in a unique distribution of electron density, which governs its behavior in chemical reactions. The pyridine (B92270) nitrogen atom introduces an electron-withdrawing character, while the amine group at the 5-position acts as an electron-donating group.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify charge distribution, delocalization, and intermolecular charge transfer processes. researchgate.net Molecular Electrostatic Potential (MEP) maps are used to visualize electron-rich and electron-deficient regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net For related N-ethyl-thiazolo[4,5-b]pyridin-2-amine, computational models have predicted key physicochemical properties that influence reactivity and bioavailability. vulcanchem.com

Table 2: Predicted Physicochemical Properties for a Related Thiazolopyridine Derivative

Property Predicted Value Significance Reference
LogP 1.82 Moderate lipophilicity vulcanchem.com
Water Solubility 2.1 mg/L at 25°C Low aqueous solubility vulcanchem.com
pKa (amine group) 4.3 Basicity of the exocyclic amine vulcanchem.com

These predictions suggest that the fused ring system is susceptible to nucleophilic attack and that its solubility and binding characteristics are influenced by a balance of lipophilic and polar features. vulcanchem.com

Excitonic Coupling and Huang-Rhys Factors Analysis

In the study of photoluminescent materials, understanding the fate of excitons (electron-hole pairs) in molecular aggregates is crucial. Theoretical calculations of excitonic coupling and Huang-Rhys (HR) factors provide deep insights into these processes. researchgate.net

Excitonic coupling describes the strength of the electronic interaction between adjacent molecules in an aggregate. Strong coupling can lead to the formation of delocalized excited states (H- or J-aggregates) and often results in quenching of fluorescence, a phenomenon known as aggregation-caused quenching (ACQ). researchgate.net

Huang-Rhys (HR) factors quantify the coupling between electronic transitions and specific vibrational modes (vibronic coupling). researchgate.net A large HR factor indicates significant geometric relaxation in the excited state, which facilitates non-radiative decay pathways and reduces emission efficiency. researchgate.net Conversely, a decrease in HR factors upon aggregation can lead to enhanced emission, or crystallization-induced emission (CIE). researchgate.net

In a theoretical study on related thiazolo[5,4,b]thieno[3,2-e]pyridine derivatives, the computation of excitonic couplings and HR factors was used to explain why a parent molecule exhibited ACQ, while derivatives with intramolecular hydrogen bonding showed CIE. researchgate.net The analysis revealed that rigidifying the molecular structure can suppress the vibrational motions that dissipate energy, thereby promoting radiative decay. researchgate.net

Spectroelectrochemical Studies and Electron Transfer Processes

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the properties of molecules in different redox states. This technique is particularly useful for characterizing the electron transfer processes in compounds like this compound, which contain redox-active moieties. rsc.org

Studies on closely related donor-acceptor systems incorporating a thiazolo[5,4-d]thiazole (B1587360) core have demonstrated that the molecule can undergo sequential one-electron reduction processes. rsc.org By applying a potential and simultaneously recording the UV-Vis-NIR absorption spectrum, researchers can characterize the electronic structure of the resulting radical anion and dianion species. rsc.orgcharlotte.edu This provides information on the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the degree of electronic delocalization in the reduced states. charlotte.edu In some systems, these redox events are reversible and are associated with a distinct color change (electrochromism). charlotte.edu The ability to modulate the electronic and optical properties of these molecules through electron transfer makes them interesting for applications in molecular electronics and sensors. rsc.org

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thiazolo[5,4-b]pyridine (B1319707) derivatives. Both ¹H and ¹³C NMR are routinely used to provide detailed information about the molecular framework.

In the ¹H NMR spectra of thiazolo[5,4-b]pyridine derivatives, the protons on the pyridine (B92270) and thiazole (B1198619) rings exhibit characteristic chemical shifts. For instance, in a series of N-substituted thiazolo[5,4-b]pyridin-2-amine hydrochlorides, the aromatic protons of the thiazolo[5,4-b]pyridine core typically appear in the downfield region of the spectrum. preprints.orgmdpi.com For example, in N-(4-chlorophenyl)thiazolo[5,4-b]pyridin-2-amine hydrochloride, a multiplet corresponding to the aromatic protons of the core is observed between δ 7.39 and 7.46 ppm, with other aromatic protons appearing as doublets at δ 7.98 and 8.31 ppm. mdpi.com The position of these signals can be influenced by the nature and position of substituents on the heterocyclic system.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the fused heterocyclic rings and any substituents give rise to distinct signals. For example, in N-(4-chlorophenyl)thiazolo[5,4-b]pyridin-2-amine hydrochloride, the carbon signals for the thiazolo[5,4-b]pyridine core are observed at various chemical shifts, including δ 119.8, 121.8, 126.3, 142.2, 146.3, 153.4, and 160.8 ppm. mdpi.com The chemical shifts are sensitive to the electronic environment of each carbon atom, which is affected by the presence of heteroatoms and substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Thiazolo[5,4-b]pyridine Derivatives

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-(4-chlorophenyl)thiazolo[5,4-b]pyridin-2-amine hydrochloride 7.39–7.46 (m, 3H), 7.86 (d, 2H), 7.98 (d, 1H), 8.31 (d, 1H), 11.23 (bs, 1H) 119.8, 121.8, 126.2, 126.3, 128.9, 139.0, 142.2, 146.3, 153.4, 160.8
N-(3-bromophenyl)thiazolo[5,4-b]pyridin-2-amine hydrochloride 7.23 (d, 1H), 7.33 (t, 1H), 7.41 (dd, 1H), 7.71 (d, 1H), 7.99 (d, 1H), 8.18 (s, 1H), 8.29 (d, 1H), 11.12 (bs, 1H) Not explicitly provided in the search result

(Source: preprints.orgmdpi.com)

Mass Spectrometry (HRMS, ESI-MS, EI-MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of thiazolo[5,4-b]pyridine derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is frequently employed to obtain accurate mass measurements, which in turn allows for the determination of the molecular formula. mdpi.comnih.govmdpi.com

For a variety of synthesized thiazolo[5,4-b]pyridine analogues, HRMS (ESI) data has been reported, confirming their successful preparation. mdpi.comnih.govmdpi.com For example, the calculated m/z for the [M+H]⁺ ion of N-(4-chlorophenyl)thiazolo[5,4-b]pyridin-2-amine was 262.0200, with the found value being 262.0198, which is in excellent agreement. mdpi.com Similarly, for N-(3,5-bis(trifluoromethyl)phenyl)thiazolo[5,4-b]pyridin-2-amine, the calculated m/z for the [M+H]⁺ ion was 378.0494, and the found value was 378.0491. mdpi.com

Table 2: HRMS Data for Selected Thiazolo[5,4-b]pyridine Derivatives

Compound Name Ion Calculated m/z Found m/z
N-(4-chlorophenyl)thiazolo[5,4-b]pyridin-2-amine [M+H]⁺ 262.0200 262.0198
N-(3,5-bis(trifluoromethyl)phenyl)thiazolo[5,4-b]pyridin-2-amine [M+H]⁺ 378.0494 378.0491

(Source: preprints.orgmdpi.com)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in thiazolo[5,4-b]pyridine derivatives. The characteristic absorption bands in the IR spectrum provide evidence for the presence of specific bonds, such as N-H, C=N, C=C, and C-S. For example, in a series of N-heterocyclic compounds, the IR spectra showed characteristic peaks for various functional groups, which aided in their structural confirmation. nih.govmdpi.com The stretching vibrations of the N-H group in the amino substituent and the C=N and C=C bonds within the aromatic rings are typically observed. In the case of ({4H,5H,6H,7H- mdpi.comthiazolo[5,4-b]pyridin-2-yl}amino)formonitrile, a related compound, strong absorption bands are predicted around 2200 cm⁻¹ for the C≡N stretch, ~1650 cm⁻¹ for the amide C=O, and ~3350 cm⁻¹ for the N–H stretch. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized thiazolo[5,4-b]pyridine derivatives. While specific HPLC conditions for the parent Thiazolo[5,4-b]pyridin-5-amine are not detailed in the provided results, the technique is mentioned in the context of characterizing related compounds. For instance, the purity of a series of novel thiazolo[5,4-b]pyridine derivatives was confirmed to be greater than 99% by HPLC analysis. This indicates that reversed-phase HPLC is a suitable method for the purity determination of this class of compounds.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. While a crystal structure for the parent this compound was not found in the search results, the structures of several derivatives have been determined using this method. For example, the structure of a thiazolo[5,4-b]pyridine alkaloid, janthinedine A, was elucidated by single-crystal X-ray diffraction, which provided definitive proof of its molecular structure. acs.org This technique is invaluable for confirming the connectivity of atoms and the stereochemistry of the molecule.

Electronic Circular Dichroism (ECD) Spectra

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. In the context of thiazolo[5,4-b]pyridine derivatives, ECD has been employed to elucidate the stereochemistry of complex natural products. For example, the absolute stereochemistry of janthinedine A, a thiazolo[5,4-b]pyridine alkaloid, was determined through a combination of spectroscopic methods, including ECD spectra. acs.org This highlights the utility of ECD in stereochemical assignments for chiral members of this compound class.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the molecule, which is then compared to the theoretical values calculated from the proposed molecular formula. The successful synthesis of various thiazolo[4,5-b]pyridin-5-ones, structurally related to the target compound, has been confirmed in part by elemental analysis, where the found percentages of carbon, hydrogen, and nitrogen were in close agreement with the calculated values.

Applications in Chemical Biology and Material Science

Development of Chemical Probes and Research Tools

The thiazolopyridine core and its isomers are recognized as valuable scaffolds for creating chemical probes, which are essential for studying biological systems. Their structural similarity to endogenous purines allows them to act as bioisosteres, interacting with enzymes and receptors to elucidate biological pathways.

Derivatives of the isomeric isothiazolo[5,4-b]pyridine (B1251151) and thiazolo[4,5-b]pyridine (B1357651) systems have been investigated as potent and selective enzyme inhibitors. chromatographyonline.comtaylorandfrancis.com These compounds are crucial research tools for target validation and understanding disease mechanisms. For instance, isothiazolo[5,4-b]pyridin-3-amine (B1314177) has been identified as a key pharmacophore for inhibiting kinases such as phosphoinositide 3-kinase (PI3K) and cyclin G-associated kinase (GAK). chromatographyonline.com Similarly, derivatives of the thiazolo[4,5-b]pyridine scaffold are known to inhibit the ErbB family of tyrosine kinases and phosphodiesterase (PDE) III. taylorandfrancis.com Furthermore, a derivative of the core thiazolo[5,4-b]pyridine (B1319707) structure, thiazolo[5,4-b]pyridine-6-carboxylic acid, has demonstrated moderate inhibitory activity against the c-KIT kinase, with research highlighting the critical placement of substituents for biological interaction. acs.org The development of these inhibitors facilitates detailed structure-activity relationship (SAR) studies, advancing our understanding of kinase function. chromatographyonline.com

Table 1: Thiazolopyridine Scaffolds as Kinase Inhibitor Research Tools

Scaffold/Derivative Target Enzyme(s) Application Citation(s)
Isothiazolo[5,4-b]pyridin-3-amine Phosphoinositide 3-kinase (PI3K), Cyclin G-associated kinase (GAK) Investigated as a kinase inhibitor for biological research. chromatographyonline.com
Thiazolo[5,4-b]pyridine-6-carboxylic acid c-KIT kinase Exhibits moderate inhibitory activity, useful for SAR studies. acs.org
Thiazolo[4,5-b]pyridine derivatives ErbB family of tyrosine kinases, PDE III Serve as inhibitors for studying enzyme function. taylorandfrancis.com

Ligand Design for Metal-Organic Frameworks (MOFs)

The design of organic ligands is a critical aspect of creating functional metal-organic frameworks (MOFs). researchgate.net The thiazolo[5,4-d]thiazole (B1587360) (TTZ) moiety, a close structural analog of the thiazolo[5,4-b]pyridine core, has emerged as a highly valuable building block for MOF ligands. researchgate.net

The TTZ group possesses several advantageous properties for MOF construction: a rigid and planar backbone, high oxidative stability, and multiple coordination sites through its nitrogen and sulfur heteroatoms. researchgate.netnih.gov These characteristics allow for the creation of robust and porous frameworks with tailored functionalities. TTZ-based pyridine (B92270) ligands, such as 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ), are particularly effective. researchgate.netresearchgate.net When combined with dicarboxylate co-ligands and d¹⁰ metal cations like Zn(II) or Cd(II), these ligands self-assemble into multi-dimensional networks, including pillared-layer and interdigitated structures. researchgate.net The resulting MOFs exhibit permanent porosity and can be systematically modified to tune their properties for specific applications. researchgate.net

Table 2: Representative Thiazolo[5,4-d]thiazole-Based Ligands for MOF Synthesis

Ligand Name Abbreviation Metal Ions Used Resulting MOF Applications Citation(s)
2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole DPTTZ Zn(II), Cd(II) Luminescent sensing, photocatalysis
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid H₂TTZ Ag(I), Mn(II), Co(II), Zn(II), Cu(I) Development of 1D and 3D frameworks researchgate.net
2,7-bis(1-(3,5-dicarboxylatobenzyl)pyridin-1-ium-4-yl)-thiazolo[5,4-d]thiazole TTVTC²⁻ Zn(II) Creation of highly water-stable MOFs nih.gov

Exploration in Sensing and Luminescent Materials

Luminescent MOFs (LMOFs) constructed from thiazolopyridine-type ligands are at the forefront of materials research for chemical sensing. The intrinsic fluorescence of the thiazole (B1198619) heterocycle, combined with the extended π-conjugation of the fused ring system, endows these materials with excellent photoluminescent properties. researchgate.net

These LMOFs can act as highly sensitive and selective chemosensors for detecting environmental contaminants in water. The detection mechanism often relies on a fluorescence quenching effect, where the presence of a specific analyte diminishes the material's luminescence. For example, LMOFs incorporating the DPTTZ ligand have been successfully used to detect heavy metal cations like Hg²⁺, toxic anions such as chromate (B82759) (CrO₄²⁻), and various aromatic compounds with low detection limits.

The photophysical behavior of these materials is complex and can be influenced by molecular aggregation. Studies on related thiazolo[5,4-b]thieno[3,2-e]pyridine (TTP) derivatives have explored the phenomena of aggregation-caused quenching (ACQ) and crystallization-induced emission (CIE). In ACQ, fluorescence intensity decreases upon aggregation, whereas in CIE, emission is enhanced in the solid or crystalline state. These effects are governed by factors such as intermolecular interactions and the restriction of intramolecular rotations upon crystallization, providing a strategy for designing highly emissive solid-state materials.

Table 3: Sensing Applications of Thiazolo[5,4-d]thiazole-Based LMOFs

MOF System Target Analyte(s) Detection Mechanism Citation(s)
[Cd(DPTTZ)(OBA)] (IUST-3) 4-nitroaniline, Chromate (CrO₄²⁻) Fluorescence quenching
Zn₂(NDC)₂(DPTTZ) Mercury (Hg²⁺) Fluorescence quenching and red-shift
General DPTTZ-based LMOFs Anions, cations, aromatic compounds Fluorescence quenching

Natural Product Isolation and Structural Elucidation (e.g., Janthinedine A)

The thiazolo[5,4-b]pyridine skeleton is not only a product of synthetic chemistry but has also been discovered in nature. A notable example is the alkaloid Janthinedine A, which was isolated from a phytochemical investigation of the endophytic fungus Penicillium janthinellum. This discovery marked the first identification of a natural product containing the novel thiazolo[5,4-b]pyridine core.

The process of identifying Janthinedine A involved modern isolation and structural elucidation techniques. After extraction from the fungal culture, the compound was purified and isolated as yellow crystals. Its definitive structure was determined through a combination of advanced spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to establish its molecular formula as C₁₄H₁₀N₂O₃S. Subsequently, extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy provided detailed information about its planar structure and the connectivity of its atoms. The final and absolute confirmation of its three-dimensional structure was achieved through single-crystal X-ray diffraction analysis. This discovery underscores the role of natural product chemistry in uncovering novel molecular architectures that can inspire new avenues in medicinal and materials chemistry.

Future Research Directions and Unexplored Avenues

Design of Novel Thiazolo[5,4-b]pyridin-5-amine Analogues with Enhanced Selectivity

A primary future objective is the rational design of new this compound analogues with superior selectivity towards specific biological targets. Enhanced selectivity is crucial for minimizing off-target effects and improving therapeutic indices. Research will likely focus on structure-activity relationship (SAR) studies to identify key structural modifications that govern target specificity.

Recent studies have demonstrated that functionalization at various positions of the thiazolo[5,4-b]pyridine (B1319707) ring can significantly influence activity and selectivity. For instance, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Phosphoinositide 3-Kinase (PI3K), and the c-KIT receptor tyrosine kinase. nih.govnih.govnih.gov

Future design strategies will likely involve:

Target-Specific Modifications: Synthesizing novel series of substituted analogues to probe interactions within the ATP-binding pockets of target kinases. nih.govnih.gov For example, introducing different aryl or heteroaryl groups, as seen in the development of EGFR-TK inhibitors, can lead to compounds with remarkable potency against resistance mutations. nih.gov

Pharmacophore Splicing: Combining the thiazolo[5,4-b]pyridine core with known pharmacophores of other inhibitors to create hybrid molecules with dual or enhanced activity. nih.gov

Isosteric Replacements: Systematically replacing parts of the molecule with bioisosteres to improve properties like potency, selectivity, and metabolic stability. The thiazolo[4,5-b]pyridine (B1357651) scaffold, an isomer, is considered a purine (B94841) bioisostere, highlighting the potential for such strategies. dmed.org.ua

A recent study highlighted the potential of a lead compound, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k), which showed potent and selective cytotoxicity towards cancer cells over normal cells. nih.gov Further exploration of substitutions on the phenyl and pyrimidine (B1678525) rings could yield analogues with even greater selectivity.

Comprehensive Mechanistic Elucidation of Biological Pathways

While many this compound derivatives have been identified as kinase inhibitors, a comprehensive understanding of the downstream biological pathways they modulate is often incomplete. Future research must move beyond simple enzyme inhibition assays to detailed mechanistic studies within cellular and in vivo models.

Key avenues for exploration include:

Signaling Pathway Analysis: Investigating the impact of these compounds on entire signaling cascades, such as the PI3K pathway, which is crucial for cell growth, proliferation, and survival. researchgate.netnih.gov Elucidating how these inhibitors affect downstream effectors will provide a more complete picture of their cellular impact.

Apoptosis and Cell Cycle Analysis: Performing detailed studies, like apoptosis assays, to confirm the mechanism of cell death induced by these compounds. For example, mechanistic studies have shown that active compounds can act as EGFR-TK autophosphorylation inhibitors and induce substantial apoptosis in cancer cells. nih.gov

Resistance Mechanisms: Identifying potential mechanisms of acquired resistance to these inhibitors. As seen with c-KIT inhibitors like imatinib (B729), resistance is a major clinical challenge. nih.gov Designing derivatives that can overcome known resistance mutations, such as the V560G/D816V double mutant in c-KIT, will be a critical research direction. nih.gov

By thoroughly mapping the biological consequences of target inhibition, researchers can better predict therapeutic efficacy and potential side effects.

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational techniques are indispensable tools for accelerating the drug discovery process. Future research on this compound will increasingly rely on in silico methods to understand complex structure-function relationships and to guide the design of novel compounds.

Promising computational approaches include:

Molecular Docking Simulations: These studies are crucial for visualizing how ligands interact with the binding sites of their target proteins. nih.gov Docking analyses have successfully predicted key interactions, such as hydrogen bonding with specific residues like Val851 in the hinge region of PI3Kα or Cys797 in EGFR-TK. nih.govnih.gov Future studies will employ more sophisticated docking protocols to improve prediction accuracy.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can identify the physicochemical properties and structural features that are critical for the biological activity of these compounds. researchgate.netmdpi.com These models can then be used to predict the activity of virtual compounds before their synthesis, saving time and resources.

Pharmacophore Modeling: This technique helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net Pharmacophore models can be used to screen large compound libraries to find new potential hits with diverse chemical scaffolds.

The integration of these computational tools will enable a more rational, hypothesis-driven approach to the design of next-generation this compound derivatives.

Development of Sustainable Synthetic Methodologies

As the principles of green chemistry become more integrated into pharmaceutical research and development, there is a growing need for sustainable and environmentally friendly methods for synthesizing complex molecules like this compound and its analogues.

Future research in this area will focus on:

Green Solvents: Exploring the use of biomass-derived, non-toxic, and recyclable solvents. Sabinene (B1680474), a natural bicyclic monoterpene, has been successfully used as a green solvent for the synthesis of thiazolo[5,4-b]pyridines under thermal or microwave activation. nih.govresearchgate.net

Alternative Energy Sources: Utilizing energy-efficient activation methods like microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov

Eco-Friendly Catalysts: Employing heterogeneous base catalysts like magnesium oxide, which are mild, low-cost, and can be easily recovered and reused. dmed.org.ua The use of deep eutectic solvents (DESs) also presents a promising green alternative for synthesis. mdpi.com

Developing these sustainable methodologies will not only reduce the environmental impact of producing these valuable compounds but also align with the broader goals of modern, responsible chemical synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.